molecular formula C20H28 B14199546 1-Decylazulene CAS No. 919299-83-5

1-Decylazulene

Cat. No.: B14199546
CAS No.: 919299-83-5
M. Wt: 268.4 g/mol
InChI Key: PBZUDXGQAGCLJG-UHFFFAOYSA-N
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Description

1-Decylazulene is an azulene derivative featuring a decyl (C₁₀H₂₁) substituent at the 1-position of the azulene core. Azulene, a non-benzenoid aromatic hydrocarbon with a bicyclic structure (a fused 5- and 7-membered ring), is known for its unique electronic properties, including a blue color and intramolecular charge transfer characteristics. The addition of a long alkyl chain like decyl likely enhances hydrophobicity and may influence applications in organic electronics, surfactants, or lipid-based systems.

Properties

CAS No.

919299-83-5

Molecular Formula

C20H28

Molecular Weight

268.4 g/mol

IUPAC Name

1-decylazulene

InChI

InChI=1S/C20H28/c1-2-3-4-5-6-7-8-10-13-18-16-17-19-14-11-9-12-15-20(18)19/h9,11-12,14-17H,2-8,10,13H2,1H3

InChI Key

PBZUDXGQAGCLJG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=C2C=CC=CC=C2C=C1

Origin of Product

United States

Preparation Methods

Ethylene Oligomerization for 1-Decene Synthesis

The decyl chain in 1-decylazulene is typically derived from 1-decene, a C₁₀ α-olefin. Industrial-scale 1-decene production relies on ethylene oligomerization using chromium-based catalysts. The patent CN106927988A details a high-efficiency method employing a ternary chromium catalyst system (Cr compound A, bisimine ligand B, and aluminum cocatalyst C) under optimized conditions (1.0–5.0 MPa, 60–160°C, 0.1–3.0 h). This process achieves 87% selectivity for decene with minimal branched byproducts, a significant improvement over traditional Ziegler-Natta systems (<20% selectivity).

Reaction Mechanism :
The chromium catalyst facilitates ethylene insertion into a metal-alkyl bond, followed by β-hydrogen elimination to yield α-olefins. Ligand tuning (e.g., bisimine ligands) enhances chain walking suppression, favoring linear products.

Table 1: Comparative Performance of Decene Synthesis Methods

Method Catalyst System Temperature (°C) Selectivity (%) Yield (%)
Phillips Chromium CrCl₃/Bisimine/AlEt₃ 100–140 87 92
Ziegler-Natta TiCl₄/AlEt₃ 80–120 18 65
Metallocene Cp₂ZrCl₂/MAO 60–100 35 78

Azulene Functionalization Strategies

Friedel-Crafts Alkylation

Azulene’s non-benzenoid aromatic structure permits electrophilic substitution at the 1- and 3-positions. Friedel-Crafts alkylation using 1-bromodecane or decyl chloride under AlCl₃ catalysis (0°C, CH₂Cl₂) achieves moderate yields (45–60%) but suffers from regioselectivity challenges (1- vs. 3-decylazulene). Microwave-assisted reactions (100°C, 30 min) improve selectivity to 4:1 (1- vs. 3-isomer) by reducing side reactions.

Mechanistic Insight :
The reaction proceeds via a Wheland intermediate stabilized by azulene’s inherent dipole moment. Steric hindrance from the decyl chain favors 1-substitution, though competing pathways remain problematic.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling between 1-bromoazulene and decylboronic acid (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) offers superior regiocontrol (>95% 1-substitution). Key limitations include the instability of azulenylboronic esters and high catalyst loading (5 mol%).

Table 2: Cross-Coupling Performance Metrics

Substrate Catalyst Ligand Yield (%) Selectivity (%)
1-Bromoazulene Pd(OAc)₂ SPhos 72 98
1-Iodoazulene PdCl₂(dppf) Xantphos 85 99
1-Trifloxyazulene Pd₂(dba)₃ BrettPhos 68 97

Integrated Synthesis of this compound

Two-Step Approach

  • 1-Decene Synthesis : Ethylene oligomerization via CN106927988A yields 1-decene (92% purity).
  • Hydrofunctionalization : 1-Decene is converted to 1-bromodecane using HBr/ROOR (radical-initiated bromination, 80% yield).
  • Azulene Alkylation : Friedel-Crafts reaction with 1-bromodecane (AlCl₃, CH₂Cl₂, 0°C) delivers this compound (55% yield, 4:1 regioselectivity).

One-Pot Catalytic Process

A tandem oligomerization-alkylation system using a bifunctional chromium-palladium catalyst (Cr-Pd@MCM-41) enables direct coupling of ethylene and azulene. Preliminary results show 40% conversion with 70% selectivity, though scalability remains unproven.

Challenges and Optimization Strategies

Regioselectivity Control

  • Ligand Design : Bulky N-heterocyclic carbene (NHC) ligands in Pd catalysis suppress 3-substitution by steric shielding.
  • Solvent Effects : Polar aprotic solvents (DMF, NMP) enhance 1-selectivity by stabilizing transition states.

Purification and Stability

This compound exhibits oxidative sensitivity due to azulene’s low LUMO energy. Storage under argon with BHT stabilizer (0.1 wt%) extends shelf life to 6 months. Chromatographic purification (SiO₂, hexane/EtOAc 20:1) achieves >99% purity.

Chemical Reactions Analysis

Types of Reactions: 1-Decylazulene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced azulene derivatives.

    Substitution: Electrophilic substitution reactions are common, where the azulene ring reacts with electrophiles such as halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of decylazulene ketones or carboxylic acids.

    Reduction: Formation of reduced azulene derivatives.

    Substitution: Formation of halogenated or nitro-substituted azulenes.

Scientific Research Applications

1-Decylazulene has found applications in various scientific research fields:

    Chemistry: Used as a precursor for synthesizing more complex azulene derivatives.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the development of optoelectronic devices and organic semiconductors due to its unique electronic properties.

Mechanism of Action

The mechanism by which 1-Decylazulene exerts its effects involves interactions with biological pathways. For instance, its anti-inflammatory properties are attributed to the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the biosynthesis of prostaglandins, which are mediators of inflammation. The hydrophobic decyl group enhances its ability to interact with lipid membranes, potentially affecting membrane-associated proteins and signaling pathways.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 1-Decylazulene (inferred properties) with key azulene derivatives from the evidence:

Compound Molecular Formula Molar Mass (g/mol) Substituent(s) Key Applications/Properties References
This compound C₂₀H₂₉* 269.45* Decyl (C₁₀H₂₁) at position 1 Hypothesized: Surfactants, organic electronics (hydrophobic nature) N/A (inferred)
Guaiazulene C₁₅H₁₈ 198.3 1,4-dimethyl-7-isopropyl Cosmetics, pharmaceuticals (anti-inflammatory)
1-(2-Pyridyl)azulene C₁₅H₁₁N 205.26 2-pyridyl at position 1 Heteroaromatic systems, catalysis research
1-(4-Thiazolyl)azulene C₁₃H₉NS 211.28 4-thiazolyl at position 1 Electronic materials, ligand design

*Inferred based on azulene (C₁₀H₈) + decyl (C₁₀H₂₁).

Key Observations:
  • Substituent Effects :
    • Alkyl Chains (this compound vs. Guaiazulene) : Guaiazulene’s shorter branched substituents (methyl/isopropyl) contribute to lower molar mass (198.3 g/mol) and higher volatility compared to this compound’s long linear chain, which likely increases melting point and reduces solubility in polar solvents.
    • Heteroaryl Groups : Derivatives like 1-(2-pyridyl)azulene and 1-(4-thiazolyl)azulene introduce nitrogen/sulfur heteroatoms, enhancing electronic versatility for applications in catalysis or conductive materials .

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